REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4].Cl.[CH3:7][CH:8]1[CH2:10][NH:9]1>O>[NH2:5][CH:3]([CH3:4])[CH2:2][NH:1][CH2:7][CH:8]([NH2:9])[CH3:10]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
NCC(C)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC1NC1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a condenser was fitted to the flask
|
Type
|
CUSTOM
|
Details
|
The solvent and excess 1,2-diaminopropane were then removed by vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
The crude product was then distilled under vacuum (approximately 40 torr) with a boiling point of 110° C
|
Type
|
CUSTOM
|
Details
|
The yield was 24% with 4.541 g obtained
|
Name
|
|
Type
|
|
Smiles
|
NC(CNCC(C)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |